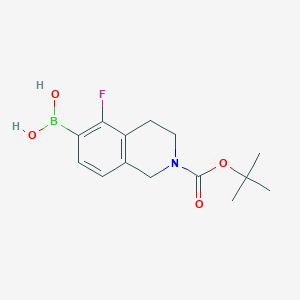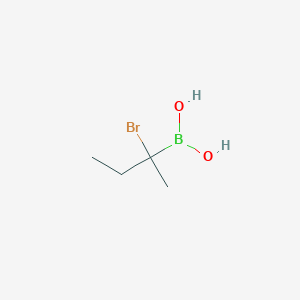
4-Acetylamino-2-fluoro-5-methoxycarbonylphenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetylamino-2-fluoro-5-methoxycarbonylphenylboronic acid pinacol ester is a boronic ester derivative that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetylamino group, a fluorine atom, and a methoxycarbonyl group attached to a phenyl ring, along with a boronic acid pinacol ester moiety. These structural features make it a versatile reagent in organic synthesis and a valuable tool in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetylamino-2-fluoro-5-methoxycarbonylphenylboronic acid pinacol ester typically involves the following steps:
Formation of the Boronic Acid Intermediate: The initial step involves the preparation of the boronic acid intermediate. This can be achieved through the reaction of an appropriate aryl halide with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Introduction of Functional Groups: The acetylamino, fluorine, and methoxycarbonyl groups are introduced through various substitution reactions. For instance, the acetylamino group can be introduced via acylation, while the fluorine atom can be added through halogenation reactions.
Formation of the Pinacol Ester: The final step involves the esterification of the boronic acid intermediate with pinacol to form the desired boronic acid pinacol ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-Acetylamino-2-fluoro-5-methoxycarbonylphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds.
Oxidation and Reduction: The boronic ester moiety can undergo oxidation to form boronic acids or reduction to form boranes.
Substitution Reactions: The acetylamino and methoxycarbonyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acids: Formed through oxidation of the boronic ester moiety.
Functionalized Derivatives: Formed through substitution reactions involving the acetylamino and methoxycarbonyl groups.
Scientific Research Applications
4-Acetylamino-2-fluoro-5-methoxycarbonylphenylboronic acid pinacol ester has several applications in scientific research:
Medicinal Chemistry: Used as a building block in the synthesis of pharmaceutical compounds, particularly in the development of enzyme inhibitors and receptor modulators.
Organic Synthesis: Employed in the formation of complex organic molecules through cross-coupling reactions.
Material Science: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Research: Investigated for its potential use in drug delivery systems and as a probe for studying biological processes.
Mechanism of Action
The mechanism of action of 4-Acetylamino-2-fluoro-5-methoxycarbonylphenylboronic acid pinacol ester is primarily related to its ability to participate in cross-coupling reactions. The boronic ester moiety facilitates the formation of carbon-carbon bonds through transmetalation with palladium catalysts. This process involves the transfer of the boron-bound organic group to the palladium center, followed by reductive elimination to form the desired product .
Comparison with Similar Compounds
Similar Compounds
4-Methoxycarbonylphenylboronic Acid Pinacol Ester: Similar in structure but lacks the acetylamino and fluorine groups.
Phenylboronic Acid Pinacol Ester: Lacks the methoxycarbonyl, acetylamino, and fluorine groups, making it less versatile in certain applications.
Uniqueness
4-Acetylamino-2-fluoro-5-methoxycarbonylphenylboronic acid pinacol ester stands out due to its unique combination of functional groups, which enhances its reactivity and versatility in various chemical reactions. The presence of the acetylamino group provides additional sites for functionalization, while the fluorine atom can influence the compound’s electronic properties and reactivity.
Properties
IUPAC Name |
methyl 2-acetamido-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BFNO5/c1-9(20)19-13-8-12(18)11(7-10(13)14(21)22-6)17-23-15(2,3)16(4,5)24-17/h7-8H,1-6H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFMHFJSTMGGJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)NC(=O)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BFNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole](/img/structure/B8187691.png)




![2,3-Dihydro-[1,4]dioxine-5-boronic acid](/img/structure/B8187725.png)







